
2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is known for its unique chemical structure and properties that make it an ideal candidate for use in various experiments.
Aplicaciones Científicas De Investigación
Antioxidant Capacity and Radical Scavenging
Sulfonyl compounds have been extensively studied for their antioxidant properties. For instance, the ABTS/PP decolorization assay is widely used to evaluate the antioxidant capacity of compounds, including those with sulfonyl groups. These assays highlight the ability of certain antioxidants to form coupling adducts with radicals, which might be relevant for compounds like 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole in scavenging free radicals and potentially contributing to antioxidant defenses (Ilyasov et al., 2020).
Central Nervous System (CNS) Activity
Azole and benzimidazole derivatives, including imidazole-based compounds, have shown potential in treating central nervous system disorders. The synthesis pathways of these compounds and their modifications can result in products with varying CNS activities, such as agonistic or antagonistic effects on neurotransmitters and ion channels. This suggests that compounds with an imidazole ring, such as this compound, could be tailored for specific CNS-related therapeutic applications (Saganuwan, 2020).
Antimicrobial and Antifungal Properties
Azole compounds, particularly those with imidazole and benzimidazole structures, are known for their antimicrobial and antifungal activities. The presence of the imidazole ring in this compound could imply potential applications in developing treatments for infections caused by fungi and other microbes. Studies on azole derivatives highlight their efficacy against a broad spectrum of fungal pathogens, underscoring the potential of related compounds in antimicrobial and antifungal drug development (Emami et al., 2022).
Environmental and Industrial Applications
The degradation and transformation of sulfonyl and fluorinated compounds in environmental settings are crucial for understanding their fate and impact. Research on the microbial degradation of polyfluoroalkyl chemicals, for instance, provides insights into the environmental behavior of complex fluorinated and sulfonyl compounds. This knowledge is essential for assessing the ecological risks and developing strategies for the remediation of environments contaminated with such compounds (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
2-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUJINVRTVNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-nitro-6-((E)-(((1R,3r,8S)-tricyclo[4.3.1.1(3,8)]undecan-3-ylmethyl)imino)methyl)phenol](/img/structure/B2514042.png)

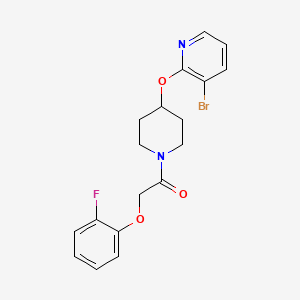
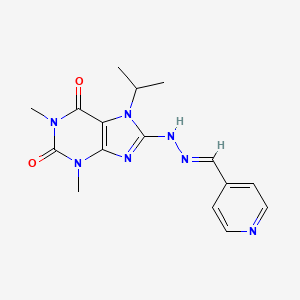
![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)
![Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2514051.png)
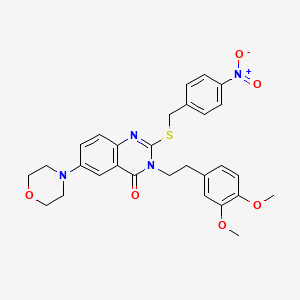
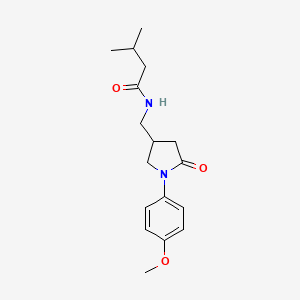
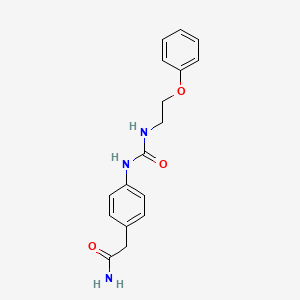
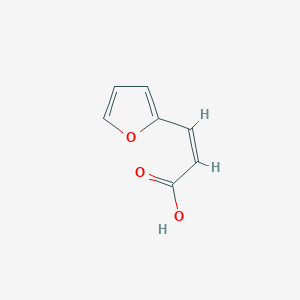
![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)
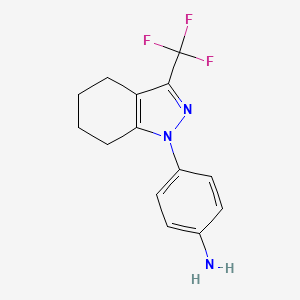

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)